N-(2-Hydroxyethyl)dodecanamide is classified as:
The synthesis of N-(2-Hydroxyethyl)dodecanamide primarily involves the amidation of dodecanoic acid (lauric acid) with monoethanolamine. Key methods include:
The molecular structure of N-(2-Hydroxyethyl)dodecanamide can be described as follows:
InChI=1S/C14H29NO2/c1-2-3-4-5-6-7-8-9-10-11-14(17)15-12-13-16/h16H,2-13H2,1H3,(H,15,17)
.N-(2-Hydroxyethyl)dodecanamide participates in several chemical reactions:
The mechanism of action of N-(2-Hydroxyethyl)dodecanamide primarily revolves around its surfactant properties:
The physical and chemical properties of N-(2-Hydroxyethyl)dodecanamide include:
N-(2-Hydroxyethyl)dodecanamide has diverse applications across several fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2